(1-((甲基氨基)甲基)环丁基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

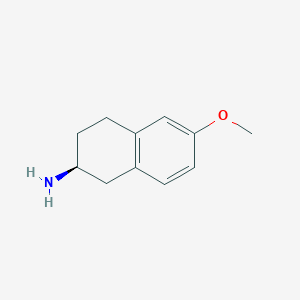

The compound "(1-((Methylamino)methyl)cyclobutyl)methanol" involves cyclobutyl as a core structure and incorporates methanol in its synthesis or reactions. The cyclobutane ring's unique reactivity and the versatile use of methanol as a solvent or reactant make this compound an interesting subject of study.

Synthesis Analysis

Methanol acts as a critical solvent in the synthesis of various cyclobutyl-related compounds. For instance, 3-tert-Butyl- or phenyl-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates react in methanol via β-trimethylsilyl carbocationic intermediates, leading to methyl ether substitution products alongside alkene elimination products (Creary, 2023).

Molecular Structure Analysis

The cyclobutane ring exhibits planarity in certain derivatives, as seen in the crystal structure analysis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, demonstrating a slightly distorted square-planar arrangement (Shabir et al., 2020).

Chemical Reactions and Properties

Methanol is a versatile molecule in chemical synthesis, serving as a building block for more complex chemical structures. Its conversion to other compounds showcases the reactivity of cyclobutyl derivatives in various chemical reactions (Dalena et al., 2018).

Physical Properties Analysis

The physical properties of cyclobutyl derivatives can be influenced by their molecular structure, as seen in the analysis of their crystal packing, which is affected by hydrogen bonding and van der Waals interactions (Eltayeb et al., 2007).

Chemical Properties Analysis

Cyclobutyl compounds undergo various chemical reactions that highlight their chemical properties, such as the N-methylation of amines with methanol at room temperature, showcasing the compound's role in facilitating methylation reactions (Tsarev et al., 2015).

科学研究应用

甲醇作为有机合成中的构建块

甲醇以其在有机合成中的实用性而闻名,可作为C1合成子和各种化学转化的氢源。例如,甲醇已被用于胺的选择性N-甲基化,展示了其作为多功能试剂在甲基化反应中创造更复杂分子的作用。这些方法突显了甲醇在合成化合物中的重要性,这些化合物可能包括类似于"(1-((甲基氨基)甲基)环丁基)甲醇"的结构(Sarki等,2021)。

甲醇利用的进展

关于甲醇的研究还侧重于其作为能源载体以及转化为有用化学品的作用。例如,CO2转化为甲醇代表了一种减少CO2排放并利用甲醇作为氢储存介质的方法。这种甲醇使用背景突显了甲醇在简单化学反应之外的更广泛应用,可能与类似于"(1-((甲基氨基)甲基)环丁基)甲醇"的化合物的环境和能源相关方面有关(Dalena et al., 2018)。

化学合成和反应

涉及环丁基阳离子的溶剂捕获反应的立体化学,如Creary(2023年)的研究所讨论的,为我们提供了关于小环化合物可能经历的复杂相互作用和转化的见解。这些发现对于理解对环丁基化合物的修改,例如引入(甲基氨基)甲基基团,可能如何影响反应结果和产物分布(Creary, 2023)。

安全和危害

属性

IUPAC Name |

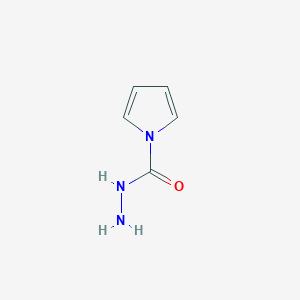

[1-(methylaminomethyl)cyclobutyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-5-7(6-9)3-2-4-7/h8-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLUXSYXRSXOFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1(CCC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649356 |

Source

|

| Record name | {1-[(Methylamino)methyl]cyclobutyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-((Methylamino)methyl)cyclobutyl)methanol | |

CAS RN |

180205-31-6 |

Source

|

| Record name | 1-[(Methylamino)methyl]cyclobutanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180205-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {1-[(Methylamino)methyl]cyclobutyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R)-2-Hexadecanoyloxy-3-[hydroxy-[(1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67928.png)